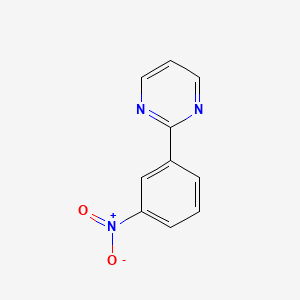

2-(3-Nitrophenyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

2-(3-nitrophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKRCJBHJYYSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Nitrophenyl Pyrimidine

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography is an indispensable tool for determining the exact spatial arrangement of atoms within a crystal lattice, offering unparalleled insight into molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing.

Analysis of a single crystal of a related compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, reveals significant structural details. The compound crystallizes in the monoclinic space group P21/c. nih.gov The unit cell parameters were determined to be a = 9.5596(2) Å, b = 9.8733(2) Å, and c = 11.5606(3) Å, with a β angle of 98.122(2)°. nih.gov The volume of the unit cell is 1080.20(4) Å3, and with Z=4, the calculated density is 1.582 Mg m-3. nih.gov The molecule itself is nearly planar, with the dihedral angle between the thiazolopyridine ring system and the nitrophenyl ring being only 3.94(6)°. nih.gov The nitro group is slightly twisted out of the plane of the benzene (B151609) ring by 7.6(2)°. nih.gov

For other complex crystalline structures, such as derivatives of p-nitrophenyl glycopyranosides, it has been observed that the asymmetric unit of the crystal can contain more than one independent molecule. nih.gov This phenomenon leads to the observation of more resonances in solid-state NMR than the number of carbon atoms in a single molecule, a detail that is corroborated by powder X-ray diffraction (PXRD) which can confirm the presence of a single polymorph with non-equivalent molecules in the crystal lattice. nih.gov

Table 1: Crystallographic Data for a 2-(3-Nitrophenyl)pyrimidine Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.5596(2) |

| b (Å) | 9.8733(2) |

| c (Å) | 11.5606(3) |

| β (°) | 98.122(2) |

| V (Å3) | 1080.20(4) |

| Z | 4 |

The supramolecular architecture of nitrophenyl-containing compounds is often dominated by a combination of hydrogen bonds and π-π stacking interactions. In the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, extensive aromatic π-π stacking is observed, with the shortest centroid-centroid distance between stacked rings being 3.5295(9) Å, linking the molecules into sheets. nih.gov The strength of π-stacking interactions involving nitroarenes can be significant, contributing substantially to the binding energy in protein-ligand complexes, with interaction energies calculated to be as strong as -14.6 kcal mol-1. nih.gov The stacking strength with aromatic amino acid residues generally follows the order Tryptophan > Tyrosine > Phenylalanine ≈ Histidine. nih.gov

In the absence of strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds often play a crucial role in stabilizing the crystal packing. These interactions, though individually weak, can collectively direct the assembly of molecules in the solid state. The geometry of the nitro group, being slightly twisted from the phenyl ring, can also influence the nature and directionality of these weak interactions. The study of non-covalent interactions is critical as they dictate many of the material's properties, including solubility and polymorphism. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For 2-(3-nitrophenyl)pyrimidine, 1H, 13C, and 15N NMR are the most informative techniques.

The 1H NMR spectrum of 2-(3-nitrophenyl)pyrimidine and its derivatives provides characteristic signals for the protons on both the pyrimidine (B1678525) and the nitrophenyl rings. For a related compound, 4-(3-bromophenyl)pyrimidine, the pyrimidine protons appear at δ 9.30-9.29 (d, J = 4.0 Hz, 1H) and 8.82-8.81 (d, J = 4.0 Hz, 1H). rsc.org The protons on the substituted phenyl ring are observed in the aromatic region, with their chemical shifts and coupling patterns being dependent on the substitution pattern. For instance, in 4-(3-bromophenyl)pyrimidine, the phenyl protons are found at δ 8.28-8.27 (t, J = 2 Hz, 1H), 8.03-8.00 (m, 1H), and 7.72-7.70 (m, 2H). rsc.org In a derivative of 2-(3-nitrophenyl)pyrimidine, the nitrophenyl protons are observed at δ 8.56 (s, 1H, ArH), 8.17 (brs, 2H, ArH, 1H and Pyrimidine-H, 1H), and 8.02 (d, J = 7.6 Hz, 1H, ArH). rsc.org

Table 2: Representative 1H NMR Chemical Shifts for a 2-(3-Nitrophenyl)pyrimidine Derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| Ar-H | 8.56 | s | - |

| Ar-H, Pyrimidine-H | 8.17 | br s | - |

The 13C NMR spectrum offers insight into the carbon framework of the molecule. For a related compound, 4-(3-bromophenyl)pyrimidine, the pyrimidine carbons resonate at δ 162.45, 159.17, and 157.76, with the remaining signal at 117.09 ppm. rsc.org The carbon atoms of the substituted phenyl ring appear at δ 138.52, 134.02, 130.57, 130.29, 125.67, and 123.37. rsc.org In a derivative of 2-(3-nitrophenyl)pyrimidine, characteristic signals for the nitrophenyl and pyrimidine carbons are observed at δ 197.8, 157.6, 147.4, 142.7, 136.7, 136.6, 135.9, 133.5, 130.8, 130.1, 128.9, 128.8, 128.5, 128.1, 127.2, 119.8, 112.0, and 108.0. rsc.org

Table 3: Representative 13C NMR Chemical Shifts for a 2-(3-Nitrophenyl)pyrimidine Derivative

| Carbon Environment | Chemical Shift (δ) ppm |

|---|---|

| C=O | 197.8 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the identification and quantification of volatile and thermally stable compounds. In the context of 2-(3-Nitrophenyl)pyrimidine, GC-MS serves as a definitive tool for confirming its molecular weight and providing insights into its fragmentation patterns, which aids in structural confirmation.

The analysis begins with the introduction of the sample into the GC system, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, based on their volatility and interaction with the column's stationary phase. Upon elution from the column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecule to lose an electron and form a positively charged molecular ion (M+•). This high-energy process also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.

For 2-(3-Nitrophenyl)pyrimidine (C₁₀H₇N₃O₂), the molecular weight is 201.19 g/mol . In a GC-MS analysis, one would expect to observe a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 201. The fragmentation pattern would likely involve characteristic losses, such as the loss of the nitro group (NO₂) or cleavage of the bond between the phenyl and pyrimidine rings, providing unequivocal structural evidence. GC-MS is also a valuable tool for assessing the purity of a sample by detecting and identifying any volatile impurities.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another crucial mass spectrometry technique, particularly useful for non-volatile or thermally fragile molecules that are not amenable to GC-MS. While 2-(3-Nitrophenyl)pyrimidine is likely volatile enough for GC-MS, MALDI-TOF offers a softer ionization method that can be advantageous for minimizing fragmentation and preserving the molecular ion.

In a MALDI-TOF analysis, the analyte is co-crystallized with a large excess of a matrix compound, such as 2,5-dihydroxybenzoic acid or 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP). This mixture is irradiated with a pulsed laser, causing the matrix to absorb the laser energy and desorb, carrying the intact analyte molecules into the gas phase. The analyte molecules are simultaneously ionized, typically by protonation, forming [M+H]⁺ ions. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

For 2-(3-Nitrophenyl)pyrimidine, a MALDI-TOF analysis would be expected to show a strong signal for the protonated molecule at m/z 202 [M+H]⁺. The low degree of fragmentation associated with this technique makes it excellent for unambiguous molecular weight determination. This method is particularly powerful for the analysis of metabolites in biological tissues and can be adapted for imaging the spatial distribution of compounds.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light. The structure of 2-(3-Nitrophenyl)pyrimidine contains two significant chromophores: the pyrimidine ring and the nitrophenyl group.

The pyrimidine ring, an aromatic heterocycle, exhibits characteristic π → π* transitions in the UV region. The nitrophenyl group also contains a powerful chromophore, with both the phenyl ring and the nitro group contributing to strong absorption. The conjugation between the phenyl ring and the pyrimidine ring is expected to influence the position and intensity of these absorption bands. Typically, compounds with such conjugated aromatic systems exhibit strong absorption maxima in the 200-400 nm range. The presence of the nitro group, a strong electron-withdrawing group, often results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound. A novel MALDI matrix containing a nitro group, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, demonstrates strong ultraviolet absorption, a characteristic feature of such functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture, determine the purity of a compound, and monitor the progress of a chemical reaction. For the synthesis of 2-(3-Nitrophenyl)pyrimidine, TLC is an indispensable tool. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic backing), which is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase, resulting in their separation.

The position of the compound is visualized, often under UV light, and is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In the synthesis and purification of pyrimidine derivatives, TLC is routinely used to check the purity of the obtained products. While specific Rf values depend on the exact conditions, mixtures of nonpolar and polar solvents are commonly employed.

Table 1: Typical TLC Solvent Systems for Pyrimidine Derivatives

| Mobile Phase Composition | Application Context |

|---|---|

| Dichloromethane/Methanol (98:2) | Purification of a triazole-substituted pyrido[2,3-d]pyrimidine (B1209978). |

| Dichloromethane/Methanol (95:5) | Purification of an azido-functionalized piperidine (B6355638) intermediate. |

Column chromatography is a preparative technique used to purify chemical compounds from a mixture on a larger scale than TLC. It operates on the same principles of differential adsorption. The mixture is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. Components of the mixture move down the column at different rates and are collected in separate fractions as they exit the column.

The purification of 2-(3-Nitrophenyl)pyrimidine following its synthesis would typically involve column chromatography to separate it from unreacted starting materials, by-products, and other impurities. The choice of eluent is critical for achieving good separation and is often guided by preliminary TLC analysis. A gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity, is frequently used to elute compounds with varying polarities. Several studies on related pyrimidine structures report the successful use of column chromatography for purification.

Table 2: Example Column Chromatography Conditions for Pyrimidine Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Compound Type Purified | Reference |

|---|---|---|---|

| Silica Gel | Dichloromethane/Methanol (98:2) | Triazole-based pyrido[2,3-d]pyrimidine | |

| Silica Gel | Dichloromethane/Methanol (95:5) | Piperazine-substituted intermediate | |

| Not Specified | Not Specified | 2-methylthio 4-(4-methoxy-2-nitrophenyl) amino pyrimidine |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(3-Nitrophenyl)pyrimidine |

| 2,5-dihydroxybenzoic acid |

| 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine |

| Dichloromethane |

| Methanol |

| Chloroform |

| 2-methylthio 4-(4-methoxy-2-nitrophenyl) amino pyrimidine |

Computational and Theoretical Chemistry Studies of 2 3 Nitrophenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. These methods are used to predict molecular geometries, energies, and a variety of other properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach is often used to optimize molecular geometries and predict spectroscopic properties. For related heterocyclic compounds, DFT calculations are routinely used to understand their reactivity and electronic characteristics.

Ab Initio Calculation Approaches (e.g., Hartree-Fock)

Ab initio, or "from the beginning," methods are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wave function as a single Slater determinant. While HF provides a good starting point, it does not fully account for electron correlation, which can be critical for accurate energy predictions. More advanced ab initio methods that build upon HF, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, offer higher accuracy but at a significantly greater computational expense.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) Pople-style basis set or the cc-pVTZ Dunning-style basis set, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, but also increasing calculation time.

Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex quantum mechanical effects of electron exchange and correlation. There is a wide variety of functionals available, often categorized into a "Jacob's Ladder" of increasing complexity and accuracy. Common examples include B3LYP (a hybrid functional) and PBE (a generalized gradient approximation functional). The choice of functional is crucial and is often validated against experimental data or higher-level calculations.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides deep insights into the stability, reactivity, and potential applications of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. This gap is also fundamental to a molecule's electronic and optical properties.

For context, a hypothetical data table for FMO analysis is presented below. Note: This data is illustrative and not based on actual calculations for 2-(3-Nitrophenyl)pyrimidine.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex calculated wave function into the familiar language of Lewis structures, including lone pairs, bonds, and atomic charges. NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability.

A hypothetical table showing NBO charge distribution is provided for illustrative purposes. Note: This data is for demonstration only.

| Atom | Natural Charge (e) |

| N1 (pyrimidine) | -0.55 |

| C2 (pyrimidine) | +0.30 |

| N3 (pyrimidine) | -0.58 |

| N (nitro group) | +0.95 |

| O (nitro group) | -0.50 |

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding the chemical reactivity of molecules through various descriptors. These descriptors are derived from the way the electron density changes as the number of electrons is varied.

Fukui Functions, Global Hardness, and Electrophilicity Index:

The Fukui function is a key CDFT descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. It quantifies the change in electron density at a specific point in the molecule as an electron is added or removed. For instance, sites with a high value for electrophilic attack are more susceptible to reacting with nucleophiles. The presence of the nitro group on the phenyl ring significantly influences the electronic distribution and, consequently, the local reactivity. nih.gov Studies on related nitroaromatic systems show that the nitro group is a strong electron-attracting moiety, which can create sites prone to nucleophilic attack. nih.gov

Illustrative CDFT Descriptors for 2-(3-Nitrophenyl)pyrimidine

| Descriptor | Definition | Hypothetical Value (eV) | Implication |

|---|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 8.5 | High energy required to remove an electron. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.0 | Favorable to accept an electron. |

| Global Hardness (η) | Resistance to change in electron distribution [(I-A)/2] | 3.25 | Moderately high stability. |

| Electrophilicity Index (ω) | Propensity to accept electrons [(I+A)2/(8η)] | 1.63 | Good electrophile. |

Molecular Geometry and Conformational Analysis

Geometric Optimization Procedures

Determining the most stable three-dimensional structure of a molecule is achieved through geometric optimization. This computational procedure systematically alters the geometry of a molecule to find the configuration with the minimum energy. physchemres.org For 2-(3-Nitrophenyl)pyrimidine, this process involves using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p), to calculate the molecular wave function and energy at a starting geometry. physchemres.org The algorithm then iteratively adjusts bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation. physchemres.org

For comparison, experimental data from X-ray crystallography of a structurally similar compound, 3-Nitrophenyl pyrimidin-2-yl ether, revealed an orthorhombic crystal system with specific cell parameters (a = 18.1360 Å, b = 7.3355 Å, c = 14.5986 Å). nih.gov Such experimental results are the gold standard for validating the accuracy of computationally optimized geometries.

Conformational Landscapes and Energy Barriers

Analyzing the conformational landscape involves calculating the molecule's energy at various fixed dihedral angles. This process generates a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. A high energy barrier would suggest that the interconversion between different conformers is slow. Studies on other pyrimidine (B1678525) derivatives have highlighted the importance of identifying the biologically active conformer by understanding these conformational preferences. nih.gov

Hypothetical Conformational Energy Profile

| Dihedral Angle (Phenyl-Pyrimidine) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 5.0 | Eclipsed (Sterically Hindered) |

| 45° | 0.0 | Skewed (Most Stable) |

| 90° | 1.5 | Perpendicular (Transition State) |

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

Computational methods are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating magnetic shielding tensors, from which chemical shifts are derived. Although specific GIAO calculations for 2-(3-Nitrophenyl)pyrimidine are not available in the cited literature, the methodology is standard. For instance, ¹H NMR spectra of related aminoaryl-containing pyrimidines have been used to confirm their structures, with specific proton signals appearing at distinct chemical shifts. mdpi.com A computational prediction for 2-(3-Nitrophenyl)pyrimidine would provide theoretical ¹H and ¹³C chemical shifts that could be compared with experimental data for structural verification.

Predicted NMR Chemical Shifts for 2-(3-Nitrophenyl)pyrimidine

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine-H4/H6 | 8.9 | 158.0 |

| Pyrimidine-H5 | 7.5 | 120.0 |

| Phenyl-H2 | 8.8 | 135.0 |

| Phenyl-H4 | 8.4 | 130.0 |

| Phenyl-H5 | 7.8 | 125.0 |

| Phenyl-H6 | 8.3 | 123.0 |

| Pyrimidine-C2 | - | 164.0 |

| Phenyl-C1 (ipso) | - | 138.0 |

Simulated Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the results of DFT calculations. rsc.org After geometric optimization, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. physchemres.org These calculated frequencies often show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net

For 2-(3-Nitrophenyl)pyrimidine, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and C-H stretching and bending modes. Comparing these simulated spectra to experimental ones is a crucial step in confirming the molecular structure and understanding its vibrational properties. researchgate.netnih.gov

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | -NO₂ | ~1530 |

| Symmetric Stretch | -NO₂ | ~1350 |

| Ring Stretch | C=N (Pyrimidine) | ~1610 |

| Ring Stretch | C=C (Aromatic) | 1450-1600 |

Theoretical Electronic Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. Studies on pyrimidine derivatives have demonstrated a good correlation between theoretical spectra computed using TD-DFT methods, such as TD-B3LYP/6-311G(d,p), and experimentally observed UV spectra. nih.govresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. For instance, in similar pyrimido[1,2-a]benzimidazole (B3050247) derivatives, TD-DFT calculations have successfully identified multiple absorption bands and their solvent-dependent shifts. nih.gov The electronic transitions are often characterized as π-π* or n-π* transitions, and their energies and intensities are influenced by the molecular geometry and the electronic nature of the substituents. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly Modeling

The way molecules interact with each other in the solid state is crucial for determining their crystal structure and properties. Computational methods provide deep insights into these noncovalent interactions.

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a computational tool that helps in the visualization and characterization of weak, noncovalent interactions in three-dimensional space. nih.govwikipedia.orgchemtools.org It is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgchemtools.org By plotting the reduced density gradient against the electron density, regions corresponding to different types of noncovalent interactions can be identified. chemtools.org These interactions are then visualized as isosurfaces, where the color indicates the nature and strength of the interaction. Blue surfaces typically represent strong, attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. researchgate.net This analysis provides a qualitative picture of the noncovalent interactions that stabilize the molecular assembly. nih.govresearchgate.net

Quantitative Analysis of Hydrogen Bonding and π-π Stacking

Quantum Theory of Atoms in Molecules (QTAIM) is often employed for a quantitative analysis of intermolecular interactions. rsc.orgnih.govresearchgate.net This method analyzes the topology of the electron density to characterize the nature and strength of bonds, including hydrogen bonds and π-π stacking. In pyrimidine derivatives, N-H⋯O and N-H⋯N hydrogen bonds are common motifs that play a crucial role in stabilizing the crystal structure, often leading to the formation of one-dimensional molecular chains. rsc.orgnih.govresearchgate.net For instance, strong, linear N-H⋯O hydrogen bonds have been identified as having an intermediate character between shared and closed-shell interactions. rsc.orgnih.govresearchgate.net

π-π stacking interactions are also significant in the crystal packing of aromatic compounds. In a similar nitrophenyl-substituted triazole, π-π stacking interactions with centroid-to-centroid distances of approximately 3.7 to 3.8 Å were observed, contributing to the formation of ribbon-like structures. nih.gov

Table 1: Key Intermolecular Interactions in Related Pyrimidine and Nitrophenyl Derivatives

| Interaction Type | Typical Distance (Å) | Significance |

| N-H⋯O Hydrogen Bond | Varies | Key role in forming molecular chains rsc.orgnih.govresearchgate.net |

| N-H⋯N Hydrogen Bond | Varies | Contributes to the formation of dimers and sheets st-andrews.ac.uk |

| C-H⋯N Hydrogen Bond | Varies | Links molecules into extended networks nih.gov |

| π-π Stacking | 3.7 - 3.8 | Stabilizes crystal packing through aromatic ring interactions nih.gov |

Reactivity and Reaction Pathway Simulations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions.

Mechanistic Studies of Reaction Pathways

Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, including cycloaddition reactions and multi-component condensation reactions involving pyrimidine precursors. acs.orgmdpi.com For example, in the study of [3+2] cycloaddition reactions, DFT can be used to explore different possible pathways, such as concerted and stepwise mechanisms, and to determine the most energetically favorable route. acs.org The analysis of reaction profiles, intermediates, and transition states provides a detailed understanding of the reaction's progress. acs.orgmdpi.com In some cases, the rate-determining step of a reaction can be identified through these computational studies. researchgate.net For instance, in the formation of pyrano[2,3-d]pyrimidines, kinetic studies coupled with computational analysis have shown that the initial step of the reaction is rate-determining. researchgate.net

Transition State Analysis

There is currently no available research that has performed a transition state analysis on 2-(3-nitrophenyl)pyrimidine. Such an analysis would be crucial for understanding the kinetics and mechanisms of reactions involving this compound. For example, in the synthesis of substituted pyrimidines, transition state calculations are vital for elucidating reaction pathways, determining activation energies, and predicting the feasibility of different synthetic routes. Without dedicated studies on 2-(3-nitrophenyl)pyrimidine, insights into its reactivity, potential for isomerization, or degradation pathways from a theoretical perspective are absent.

Advanced Simulation Techniques

Advanced simulation techniques are powerful tools for investigating the behavior of molecules in various environments. However, the application of these methods to 2-(3-nitrophenyl)pyrimidine has not been reported in the scientific literature.

Monte Carlo Simulations

No Monte Carlo simulations have been published for 2-(3-nitrophenyl)pyrimidine. This statistical simulation method would be invaluable for exploring its conformational space, predicting its thermodynamic properties, and understanding its interactions with solvents or other molecules in a non-deterministic manner. For instance, Monte Carlo simulations could predict the most probable orientations of the nitrophenyl and pyrimidine rings relative to each other, which would have implications for its crystal packing and intermolecular interactions.

Molecular Dynamics Simulations

Similarly, there are no molecular dynamics (MD) simulations specifically for 2-(3-nitrophenyl)pyrimidine in the public domain. MD simulations provide a time-evolved understanding of molecular motion and are essential for studying the dynamic behavior of a molecule. Such simulations could reveal information about the flexibility of the bond connecting the two aromatic rings, the solvation dynamics of the molecule, and its behavior in a biological context, such as its ability to interact with a protein binding site. The Automated Topology Builder (ATB) contains an entry for N-(2-nitrophenyl)-3-pyridinamine, highlighting the utility of such data for preparing molecules for MD simulations, but no such resource is available for 2-(3-nitrophenyl)pyrimidine. uq.edu.au

Reactivity Profiles and Transformational Chemistry of 2 3 Nitrophenyl Pyrimidine

Reactions of the Nitrophenyl Substituent

The reactivity of the nitrophenyl portion of the molecule is dominated by the directing and activating (or deactivating) effects of the nitro group and the pyrimidine (B1678525) ring.

Reductive Transformations of the Nitro Group

The nitro group is highly susceptible to reduction, a common and versatile transformation in organic synthesis. This reduction can yield a variety of products, primarily aryl hydroxylamines and anilines, depending on the reagents and reaction conditions employed. wikipedia.org The conversion of the nitro group to an amino group is a particularly valuable transformation, as it introduces a nucleophilic and activating group, opening up a wide range of subsequent synthetic possibilities.

Common methods for the reduction of aromatic nitro compounds are applicable to 2-(3-nitrophenyl)pyrimidine. These methods include catalytic hydrogenation and reduction with various metals in acidic or neutral media. wikipedia.org

Table 1: Selected Reagents for Nitro Group Reduction

| Product | Reagent(s) | General Conditions |

|---|---|---|

| 3-(Pyrimidin-2-yl)aniline | Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution, heat |

| 3-(Pyrimidin-2-yl)aniline | H₂, Pd/C or PtO₂ | Catalytic hydrogenation |

| 3-(Pyrimidin-2-yl)aniline | SnCl₂ / HCl | Acidic conditions |

The reduction process involves a six-electron transfer to convert the nitro group into an amine, proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.gov While metal hydrides are generally not used for reducing aryl nitro compounds to anilines due to the competing formation of azo compounds, reagents like zinc dust with ammonium (B1175870) chloride are effective for producing the corresponding hydroxylamine. wikipedia.org The choice of reducing agent allows for chemoselective transformation, which is crucial for complex molecules. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution on the phenyl ring of 2-(3-nitrophenyl)pyrimidine is challenging. The pyrimidine ring acts as a strong electron-withdrawing group, and the nitro group is a powerful deactivating group for electrophilic attack. uci.edu Both groups direct incoming electrophiles to the meta positions relative to their own positions.

Transformations Involving the Pyrimidine Heterocycle

The pyrimidine ring itself is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. slideshare.netslideshare.net

Ring-Opening and Ring-Closing Reactions

The pyrimidine ring can undergo ring-opening reactions when treated with strong nucleophiles. This process, often part of a sequence known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, typically involves the initial attack of a nucleophile at an electron-deficient carbon atom of the pyrimidine ring (C2, C4, or C6). wur.nl

For 2-substituted pyrimidines, nucleophilic attack can occur at positions 4 or 6, leading to the formation of a stable intermediate adduct. Subsequent cleavage of a bond within the ring, such as the C(5)-C(6) or N(1)-C(6) bond, results in a ring-opened intermediate. wur.nl This intermediate can then either be isolated or undergo recyclization to form a new heterocyclic system. For instance, the reaction of pyrimidines with hydrazines can lead to ring transformation into pyrazoles. wur.nl A "deconstruction-reconstruction" strategy has also been developed where pyrimidines are converted to N-arylpyrimidinium salts, which are then cleaved into iminoenamine building blocks for the synthesis of other heterocycles. nih.gov

In a reaction demonstrating a pyrimidine to benzene (B151609) ring transformation, 5-nitro-2(1H)-pyrimidinone was converted into p-nitrophenol derivatives, showcasing the possibility of profound structural rearrangement under specific conditions. acs.org Similarly, the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions leads to a ring-opened intermediate, a process studied in the context of the SN(ANRORC) mechanism. nih.gov

Functionalization of the Pyrimidine Core

Direct functionalization of the pyrimidine core in 2-(3-nitrophenyl)pyrimidine is influenced by the electronic properties of the existing substituent. The π-deficient nature of the pyrimidine ring makes it reactive towards nucleophiles, particularly at the 4 and 6 positions, which are electronically analogous to the 2-position. slideshare.netyoutube.com

However, direct C-H functionalization is often difficult. One approach to overcome this is through a deconstruction-reconstruction strategy, which allows for the net C-H functionalization at positions C2 and C5. nih.gov Another strategy involves directed metalation, although this is more common for halogenation at the 2-position. nih.gov Given that the 2-position is already substituted, functionalization would target the 4, 5, or 6 positions. Electrophilic substitution at C5 is generally difficult unless the ring is activated by electron-donating groups. researchgate.net

Synthesis of Fused Polycyclic Systems Incorporating the 2-(3-Nitrophenyl)pyrimidine Moiety

The 2-(3-nitrophenyl)pyrimidine scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. A common strategy involves the chemical modification of both the pyrimidine and the nitrophenyl moieties to facilitate intramolecular cyclization reactions.

A key transformation is the reduction of the nitro group to an amine, creating a nucleophilic center (3-(pyrimidin-2-yl)aniline). This intermediate is primed for reaction with functional groups introduced onto the pyrimidine ring or with external reagents to build a new fused ring. For example, derivatives of 2-aminopyrimidine (B69317) are common precursors for the synthesis of pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govnih.govrsc.org

The general synthetic approach involves starting with a substituted pyrimidine and constructing the second ring. For instance, a pyrimidine bearing an amino group and a suitable carbon-based functional group can undergo intramolecular cyclization to form a fused pyridone ring. nih.gov

Table 2: General Strategies for Fused Ring Synthesis from Pyrimidine Precursors

| Starting Pyrimidine Derivative | Reaction Type | Fused System |

|---|---|---|

| 2-Amino-pyrimidine with a carbonyl-containing side chain | Intramolecular condensation/cyclization | Pyrido[2,3-d]pyrimidine (B1209978) |

| 2-Chloropyrimidine with an ortho-aminoaryl group | Palladium-catalyzed cross-coupling followed by cyclization | Benzo-fused pyrimidines |

By analogy, starting with 3-(pyrimidin-2-yl)aniline, reaction with appropriate bifunctional reagents can lead to the formation of various fused heterocyclic systems where a new ring is annulated across the N-1 of the aniline (B41778) and the C-2 or C-4 of the phenyl ring. The versatility of the pyrimidine ring and the reactivity of the amino group make this a fruitful approach for generating diverse molecular architectures. nih.govnih.gov

Pyrido[d]pyrimidine Derivatives

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves the cyclization of a substituted pyrimidine ring. rsc.orgnih.govnih.gov A common strategy is the reaction of 2-aminonicotinonitrile with various acylating or thioacylating agents, followed by intramolecular heterocyclization to yield the fused pyrido[2,3-d]pyrimidine core. rsc.orgnih.gov For instance, treatment of 2-aminonicotinonitrile with acid chlorides like benzoyl chloride or 2,4-dichlorobenzoyl chloride in pyridine (B92270) initiates the formation of the corresponding N-acylated intermediate, which subsequently cyclizes to the pyrido[2,3-d]pyrimidine system. nih.gov

Another approach involves the condensation of 4-amino-5-bromopyrimidines with compounds containing active methylene (B1212753) groups, followed by a palladium-catalyzed intramolecular cyclization. nih.gov The versatility of these synthetic routes allows for the introduction of a wide range of substituents onto the pyrido[2,3-d]pyrimidine scaffold, enabling the fine-tuning of its chemical and physical properties. nih.govmdpi.com

| Starting Material | Reagent | Product | Reference |

| 2-Aminonicotinonitrile | Benzoyl chloride | 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| 2-Aminonicotinonitrile | 2,4-Dichlorobenzoyl chloride | 2-(2,4-Dichlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentyl amine, Crotonic acid | 2-(Cyclopentylamino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

Pyrrolo[d]pyrimidine Derivatives

The construction of the pyrrolo[2,3-d]pyrimidine skeleton can be achieved through several synthetic pathways. scielo.org.mxrsc.org One notable method is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction, often catalyzed by tetra-n-butylammonium bromide (TBAB), proceeds in ethanol (B145695) at moderate temperatures to afford polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx

An alternative strategy involves the cyclization of a 5-substituted pyrrolo[2,3-d]pyrimidine intermediate. google.com This often requires the initial synthesis of a substituted pyrrole (B145914) ring, followed by the annulation of the pyrimidine ring. google.com The Buchwald-Hartwig C-N cross-coupling reaction has also been employed for the synthesis of C-4 substituted pyrrolo[2,3-d]pyrimidines, showcasing the adaptability of modern catalytic methods in constructing this heterocyclic system. nih.govmdpi.com

| Starting Materials | Catalyst | Product | Reference |

| Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |

| SEM-protected pyrrolopyrimidine | Pd(OAc)2, BINAP | C-4 substituted pyrrolo[2,3-d]pyrimidines | mdpi.com |

Thieno[d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine (B153573) derivatives are frequently synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. scielo.br For example, 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile can be synthesized from pyranone, malononitrile, and sulfur powder. scielo.br This intermediate can then undergo further transformations, such as Dimroth rearrangement, to yield a variety of substituted thieno[2,3-d]pyrimidines. scielo.br

Another common route is the reaction of thieno[2,3-d]pyrimidin-4-one derivatives with various aldehydes, followed by chlorination with phosphorus oxychloride and subsequent nucleophilic substitution with amines like morpholine. nih.gov This multi-step sequence allows for the introduction of diverse functionalities at different positions of the thieno[2,3-d]pyrimidine core. nih.govnih.gov

| Starting Material | Key Reaction | Product | Reference |

| Pyranone, Malononitrile, Sulfur powder | Gewald reaction | 2-Amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile | scielo.br |

| Thieno[2,3-d]pyrimidin-4-one derivatives | Chlorination and Nucleophilic substitution | Morpholine based thieno[2,3-d]pyrimidine derivatives | nih.gov |

| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Cyclization with triethyl orthoformate and sodium azide | Thieno[2,3-d] scielo.org.mxCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidines | nih.gov |

Pyrano[d]pyrimidine Derivatives

The synthesis of pyrano[2,3-d]pyrimidines is often accomplished through one-pot, multicomponent reactions. researchgate.netresearchgate.net A widely used method involves the condensation of aromatic aldehydes, malononitrile, and barbituric acid derivatives. researchgate.net This reaction can be catalyzed by various catalysts, including nanoparticles, and can be performed in environmentally friendly solvents like water. researchgate.netresearchgate.net

The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization to form the pyrano[2,3-d]pyrimidine scaffold. The efficiency and green nature of these synthetic protocols make them attractive for the large-scale production of these heterocyclic compounds.

| Starting Materials | Solvent/Catalyst | Product | Reference |

| Aromatic aldehydes, Malononitrile, Barbituric acid | Magnetized deionized water | Pyrano[2,3-d]pyrimidines | researchgate.net |

| Aromatic aldehydes, Malononitrile, Barbituric acid | γ-Fe2O3@HAp-Ni2+ NPs | Pyrano[2,3-d]pyrimidine derivatives | researchgate.net |

Thiazolopyrimidine and Thiazolopyridine Derivatives

Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized through the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using a dehydrating agent like polyphosphoric acid. nih.gov The active methylene group in the resulting thiazolo[3,2-a]pyrimidine-3-one can be further functionalized, for example, by coupling with aryldiazonium salts. nih.gov Another approach involves the one-pot reaction of 6-ethylthiouracil, bromoacetic acid, an aldehyde, and other reagents to regioselectively form 2-arylidene thiazolo[3,2-a]pyrimidines. rsc.org

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been reported through the condensation of indole (B1671886) aldehyde with thiourea (B124793) and methyl isobutyrylacetate to generate a thioxopyrimidine, which is then condensed with phenacyl bromide. pharmatutor.org

| Starting Material | Key Reaction | Product | Reference |

| 2-Phenacylthio-dihydropyrimidine hydrobromides | Intramolecular cyclization | Thiazolo[3,2-a]pyrimidines | nih.gov |

| 6-Ethylthiouracil, Bromoacetic acid, Aldehyde | One-pot condensation | 2-Arylidene thiazolo[3,2-a]pyrimidines | rsc.org |

| Indole aldehyde, Thiourea, Methyl isobutyrylacetate, Phenacyl bromide | Multi-step condensation | Thiazolo[3,2-a]pyrimidines | pharmatutor.org |

Pyrazolopyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized by reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base. mdpi.com The resulting dihydroxy-heterocycle can then be chlorinated and further substituted to create a variety of derivatives. mdpi.com Another synthetic route involves the reaction of 3-(benzothiazol-2-yl)-2-(N,N-dimethylamino)methylene-3-oxo-propanenitrile with 5-amino-3-aryl-(1H)-pyrazoles. researchgate.net

The reaction of 5-aminopyrazole-4(N-benzoyl)carbohydrazide derivatives with triethylorthoesters also yields pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov Furthermore, the interaction of hydrazine (B178648) with certain pyrimidine precursors can lead to the formation of pyrazole (B372694) rings. For instance, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine hydrate (B1144303) to form 3-amino-4-nitropyrazole. rsc.org

| Starting Material | Reagent | Product | Reference |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | mdpi.com |

| 5-Aminopyrazole-4(N-benzoyl)carbohydrazide derivatives | Triethylorthoesters | 5-Benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones | nih.gov |

| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate | 3-Amino-4-nitropyrazole | rsc.org |

Tautomeric Equilibria and Isomerization Studies

The isomerization of fused pyrimidine systems is a notable aspect of their chemistry. For example, scielo.org.mxCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-c]pyrimidine derivatives have been observed to isomerize to the thermodynamically more stable scielo.org.mxCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]pyrimidines under various conditions, including thermal, acidic, or basic environments. nih.gov This type of isomerization highlights the dynamic nature of these heterocyclic systems.

Theoretical studies have also been conducted to understand the stability of different pyrimidine isomers. For instance, the isomerization energies of pyridazine (B1198779) and pyrimidine have been analyzed, revealing that the higher stability of the 1,3-isomer (pyrimidine) is due to more favorable σ-orbital interactions compared to the 1,2-isomer (pyridazine). acs.org

| Compound Family | Isomerization Type | Conditions | Reference |

| scielo.org.mxCurrent time information in Bangalore, IN.nih.govTriazolo[4,3-c]pyrimidines | scielo.org.mxCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-c] to scielo.org.mxCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c] | Thermal, Acidic, or Basic | nih.gov |

| Pyridazine/Pyrimidine | Theoretical Isomerization Energy Analysis | BP86/TZ2P level of theory | acs.org |

Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a specific type of tautomerism that can occur in molecules containing an azo group (-N=N-) adjacent to a carbon atom with at least one hydrogen atom, which is also conjugated to a hydroxyl or amino group. This allows for the migration of a proton and a shift in the double bond to form a hydrazone structure (-C=N-NH-).

While azo-hydrazone tautomerism is a known phenomenon in various classes of organic compounds, particularly azo dyes, there is currently no specific scientific literature available that documents or discusses the azo-hydrazone tautomerism for 2-(3-Nitrophenyl)pyrimidine. rsc.orgpurdue.eduresearchgate.netgrafiati.comrsc.org The structure of 2-(3-Nitrophenyl)pyrimidine does not inherently contain the necessary functional groups in conjugation that would typically lead to this form of tautomerism.

Ring-Chain Tautomerism

Ring-chain tautomerism is a form of tautomerism where the interconversion involves the opening or closing of a ring structure. nih.govresearchgate.net This process typically requires the presence of a functional group that can undergo an intramolecular addition to a multiple bond within the same molecule, leading to a cyclic structure. nih.gov

Similar to the case of azo-hydrazone tautomerism, there is a lack of specific research in the scientific literature detailing the occurrence of ring-chain tautomerism for 2-(3-Nitrophenyl)pyrimidine. nih.govresearchgate.net The inherent structure of 2-(3-Nitrophenyl)pyrimidine does not present the typical functionalities that would readily facilitate this type of tautomeric interconversion.

Coordination Chemistry and Metal Complexation Studies

The pyrimidine moiety, with its nitrogen atoms, is known to act as a ligand in coordination chemistry, forming complexes with various metal ions. cu.edu.egresearchgate.netresearchgate.net The introduction of a nitrophenyl group can further modify the ligand's electronic properties, influencing the stability and reactivity of the resulting metal complexes. nih.govnih.gov

Ligand Design and Synthesis with 2-(3-Nitrophenyl)pyrimidine

The design of ligands for specific applications in catalysis and materials science often involves the strategic functionalization of heterocyclic scaffolds like pyrimidine. The synthesis of ligands based on 2-(3-Nitrophenyl)pyrimidine would involve the reaction of this compound with a metal salt, typically in a suitable solvent. cu.edu.egnih.gov The nitrogen atoms of the pyrimidine ring can coordinate to the metal center. researchgate.net The electron-withdrawing nature of the nitro group on the phenyl ring can influence the electron density on the pyrimidine nitrogen atoms, thereby affecting the coordination properties of the ligand. nih.govnih.gov

While specific examples of ligand synthesis using 2-(3-Nitrophenyl)pyrimidine are not extensively documented, studies on similar nitrophenyl-substituted heterocyclic ligands suggest that they can form stable metal complexes. nih.govnih.gov For instance, research on 2-(4-nitrophenyl)-1H-benzimidazole has shown its ability to act as a ligand, forming complexes with transition metals. nih.govnih.gov

Structural Characterization of Metal Complexes

The characterization of metal complexes is crucial for understanding their structure and bonding. Various analytical techniques are employed for this purpose.

| Analytical Technique | Information Obtained |

| Elemental Analysis | Determines the elemental composition of the complex, confirming the stoichiometry. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. cu.edu.egresearchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and can indicate the geometry of the coordination sphere. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution and can confirm the binding of the ligand to the metal. rsc.org |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. rsc.org |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which can help in deducing the oxidation state and spin state of the metal ion. cu.edu.eg |

Catalytic Applications of 2-(3-Nitrophenyl)pyrimidine-derived Ligands

Metal complexes derived from pyrimidine-based ligands have shown promise in various catalytic applications. acs.org The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex. The presence of the electron-withdrawing nitro group in 2-(3-Nitrophenyl)pyrimidine-derived ligands could enhance the catalytic activity of the metal center in certain reactions. nih.govnih.gov

For example, palladium complexes with nitrogen-containing ligands are widely used as catalysts in cross-coupling reactions like the Suzuki and Heck reactions. acs.org While direct catalytic applications of 2-(3-Nitrophenyl)pyrimidine complexes have not been reported, related systems suggest potential utility. Research on metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole indicates their potential as catalysts in organic transformations. nih.govnih.gov The development of catalysts for various organic reactions, including amidation and other bond-forming reactions, is an active area of research. acs.org

Advanced Applications in Chemical Sciences and Materials Design

Strategic Use as Building Blocks for Complex Organic Molecules

The inherent reactivity and structural features of 2-(3-nitrophenyl)pyrimidine make it a valuable heterocyclic building block for the synthesis of more elaborate molecular architectures. bldpharm.com The pyrimidine (B1678525) core is a fundamental unit in numerous biologically active compounds and functional materials, and the presence of the 3-nitrophenyl group offers a site for further chemical modification, most notably through the reduction of the nitro group to an amine, which can then undergo a variety of coupling reactions.

Arylmethylidene derivatives of furan-2(3H)-ones serve as crucial starting materials for constructing complex heterocyclic systems containing pyrimidine fragments. researchgate.netmdpi.com The synthesis of these molecules often involves multistep reactions where a nitrophenyl-substituted pyrimidine precursor is a key intermediate. For instance, derivatives like 1-(3-nitrophenyl)-4,4,6-trimethyl-1H,4H-pyrimidine-2-thiol are recognized for their potential as intermediates in the synthesis of more complex molecules for both medicinal and material science applications. ontosight.ai

Research has demonstrated the incorporation of the 3-nitrophenyl pyrimidine moiety into larger, functional systems. Examples include the synthesis of 3-Iodo-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine and 5-nitro-2,4,6-tris(3-nitrophenyl)hexahydropyrimidine. ukm.myacs.org These syntheses showcase how the 2-(3-nitrophenyl)pyrimidine scaffold can be integrated into fused heterocyclic systems, expanding the library of available compounds for various chemical applications. The synthesis of pyrimidine derivatives through reactions like the Suzuki-Miyaura coupling further highlights the modularity of this building block in creating carbon-carbon bonds to construct complex aryl-substituted pyrimidines. bohrium.com

The following table summarizes representative complex molecules synthesized using a nitrophenyl-pyrimidine core, illustrating the versatility of this structural motif.

| Molecule Name | Synthetic Application/Significance | Reference |

| 3-Iodo-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine | Creation of functionalized, fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. | acs.org |

| 5-Nitro-2,4,6-tris(3-nitrophenyl)hexahydropyrimidine | Synthesis of highly substituted hexahydropyrimidine (B1621009) derivatives. | ukm.my |

| 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(3-nitrophenyl)hydrazine Carbothioamide | Building block for potential antidiabetic agents. | nih.gov |

| N4-(3-(Diethylamino)propyl)-N2-(4-fluorobenzyl)-N2-(3-nitrophenyl)pyrimidine-2,4,6-triamine | Intermediate for the development of new anticancer agents. | mdpi.com |

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and electrostatic forces—to construct large, well-ordered assemblies from smaller molecular components. researchgate.netnih.gov The 2-(3-nitrophenyl)pyrimidine molecule is an excellent candidate for designing self-assembling systems due to its distinct electronic and structural properties. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the nitro group can also participate in non-covalent interactions.

The self-assembly of pyrimidine derivatives is often driven by specific and directional hydrogen bonds. mdpi.commdpi.comnih.gov For example, research on 6-nitrophenyl-2-butylureidopyrimidone, a related structure, shows that it preferentially exists in a tautomeric form that dimerizes with high efficiency through a network of four hydrogen bonds. researchgate.net This preorganization is key to forming stable supramolecular structures.

Development of Optoelectronic Materials (based on Non-linear Optical (NLO) properties)

Materials with non-linear optical (NLO) properties are crucial for a range of technologies, including optical data processing, optoelectronics, and photonic devices. rsc.orgnih.gov Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A), are particularly effective as NLO materials. nih.gov

The 2-(3-nitrophenyl)pyrimidine structure fits this D-π-A model. The pyrimidine ring can act as a π-linker, while the 3-nitrophenyl group serves as a potent electron acceptor. When combined with a suitable electron-donating group attached to the pyrimidine ring, significant intramolecular charge transfer (ICT) can occur, leading to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO activity.

A vast library of NLO chromophores has been developed based on the pyrimidine scaffold, which has been shown to be effective for applications like second-harmonic generation (SHG) and two-photon absorption (TPA). rsc.orgresearchgate.netnih.gov Theoretical and experimental studies on various pyrimidine derivatives have confirmed their potential. For example, the third-order nonlinear susceptibility (χ³) of a pyrimidine-based molecule known as PMMS was found to be significantly greater than that of well-known chalcone (B49325) derivatives, underscoring the promise of pyrimidine scaffolds in NLO materials. rsc.org The strategic placement of donor and acceptor groups on the pyrimidine ring is a key factor in maximizing these properties. bohrium.com

| NLO Property | Significance for 2-(3-Nitrophenyl)pyrimidine | Relevant Findings |

| Second-Order Hyperpolarizability (β) | Indicates the molecule's potential for second-order NLO effects like SHG. The D-π-A structure is designed to maximize this value. | Pyrimidine-based push-pull chromophores show significant β values. nih.govresearchgate.net |

| Third-Order Nonlinear Susceptibility (χ³) | Relevant for third-order NLO applications such as optical switching. | Pyrimidine derivatives have demonstrated χ³ values superior to other classes of organic NLO materials. rsc.org |

| Intramolecular Charge Transfer (ICT) | The underlying electronic transition responsible for NLO properties. | The combination of an electron-deficient pyrimidine and an acceptor like a nitrophenyl group facilitates strong ICT. nih.gov |

Functional Materials for Sensing and Recognition

The development of chemical sensors for the selective detection of specific ions or molecules is a major goal in analytical chemistry and environmental monitoring. nih.gov The electron-deficient character of 2-(3-nitrophenyl)pyrimidine makes it an ideal platform for constructing receptors for anions. acs.org Anion recognition typically occurs when a host molecule with electron-poor cavities or hydrogen bond donors interacts with an electron-rich anion.

Receptors based on thiourea (B124793) or urea (B33335) moieties are commonly used for anion binding. When these functional groups are attached to a 3-nitrophenyl-substituted scaffold, their anion binding affinity and selectivity are often enhanced. A tripodal thiourea receptor bearing 3-nitrophenyl groups was shown to have a high binding affinity and selectivity for the sulfate (B86663) anion (SO₄²⁻) over other anions. researchgate.net The interaction with the anion was strong enough to be used in a competitive colorimetric assay, where the addition of sulfate displaces a fluoride (B91410) ion, causing a visible color change. researchgate.net

Similarly, macrocyclic structures like oxacalixarenes that incorporate nitrophenyl-pyrimidine units have been designed as highly effective anion receptors. An oxacalix mdpi.comarene mdpi.compyrimidine scaffold functionalized with 4-nitrophenylurea groups demonstrated efficient complexation of various anions, including chloride (Cl⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), even in highly competitive solvent mixtures. acs.org The sensing mechanism often involves a change in color or fluorescence upon anion binding, allowing for "naked-eye" detection. researchgate.netresearchgate.net While some systems are designed for anion sensing, related pyrimidine derivatives have also been developed as fluorescent chemosensors for toxic metal ions like mercury (Hg²⁺). researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-nitrophenyl)pyrimidine, and what are their mechanistic considerations?

- Methodological Answer : The synthesis often involves nucleophilic aromatic substitution or cross-coupling reactions. For example, 3-nitrophenyl intermediates (e.g., 3-nitrophenyl isothiocyanate) can react with pyrimidine precursors under palladium-catalyzed conditions. Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yields . Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature to minimize nitro-group reduction side reactions.

Q. How can researchers confirm the structural integrity of 2-(3-nitrophenyl)pyrimidine post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify aromatic proton environments and nitro-group positioning. For example, the ¹H NMR spectrum should show distinct splitting patterns for pyrimidine protons (δ 8.5–9.0 ppm) and meta-substituted nitrobenzene protons (δ 8.1–8.3 ppm). X-ray crystallography (as in ) provides bond angle data (e.g., C11—N1—C14 = 113.77°) to validate spatial arrangement .

Q. What safety protocols are critical when handling 2-(3-nitrophenyl)pyrimidine in the lab?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity of nitroaromatics. In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How does the electronic effect of the 3-nitro group influence the reactivity of 2-(3-nitrophenyl)pyrimidine in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, activating the pyrimidine ring for nucleophilic attacks but deactivating the benzene ring. In Suzuki-Miyaura couplings, the nitro group directs palladium catalysts to the ortho/para positions on the benzene ring. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.